molecular formula C16H11N3O3S2 B2848014 N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-55-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2848014
CAS No.: 862976-55-4
M. Wt: 357.4
InChI Key: OHRGTVQDBQOSBR-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core fused with a 6-methoxybenzothiazole moiety. The structure combines heteroatoms (O, S, N) within a fused ring system, making it a hybrid of benzothiazole and a polycyclic amine scaffold. While direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazole-containing molecules) have demonstrated antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c1-20-8-2-3-9-13(4-8)23-15(17-9)19-16-18-10-5-11-12(22-7-21-11)6-14(10)24-16/h2-6H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGTVQDBQOSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Known Applications
Target Compound: N-(6-Methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine Not explicitly stated (inferred: ~C₁₅H₁₂N₂O₃S₂) ~348.4 Benzothiazole, tricyclic amine, ether, thioether Likely amidation or nucleophilic substitution Research compound (assumed)
N-{4,6-dioxa-10-thia-12-azatricyclo[...]dodeca-...-yl}-4-methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 Benzamide, tricyclic amine, ether, thioether Amidation using HOBt/EDC Laboratory research
4,6-Dioxa-10,12-diazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,10-tetraen-11-amine C₈H₇N₃O₂ 177.16 Tricyclic amine, ether Not specified Unknown
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₄H₂₂N₃O₃S 432.52 Benzothiazole, spirocyclic, ketone Condensation with aldehydes Synthetic intermediate

Key Observations:

  • The target compound shares the tricyclic amine and benzothiazole motifs with analogs in and but differs in substituents (e.g., methoxy group) and additional heteroatoms (thioether in the core) .
  • The benzamide derivative () has a higher molecular weight due to the 4-methoxybenzoyl group, which may influence solubility and target binding compared to the target compound’s free amine .

Research Implications and Gaps

  • Pharmacological Potential: The benzothiazole group is associated with antimicrobial and anticancer activity, suggesting the target compound could be screened for similar properties .
  • Synthetic Challenges: The tricyclic core’s complexity may require optimization of reaction conditions (e.g., temperature, catalysts) to improve yields, as seen in .
  • Contradictions/Limitations: ’s simpler tricyclic amine lacks the benzothiazole group, highlighting the importance of substituents in bioactivity .

Q & A

Q. How can the compound’s photostability be assessed for material science applications?

  • Methodological Answer : Perform UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm LED). Monitor degradation via HPLC and identify photoproducts using LC-HRMS. Compare with benzothiazole derivatives (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) to assess substituent effects on stability .

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

  • Methodological Answer : Use GLORYx for phase I metabolism prediction and SwissADME for phase II conjugation sites. Validate with in vitro hepatocyte assays and UPLC-MS/MS metabolite identification .

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